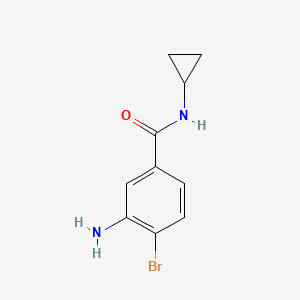

3-amino-4-bromo-N-cyclopropylbenzamide

Description

3-Amino-4-bromo-N-cyclopropylbenzamide is a benzamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 3, a bromine atom (-Br) at position 4, and a cyclopropyl group attached to the amide nitrogen.

The cyclopropyl substituent introduces steric and electronic effects that may enhance lipophilicity compared to simpler alkyl or aryl amides.

Its discontinued status may reflect challenges in synthesis, niche applications, or shifting research priorities.

Properties

IUPAC Name |

3-amino-4-bromo-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJRTARYUGKJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-bromo-N-cyclopropylbenzamide typically involves multi-step organic reactions. One common method starts with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then subjected to a cyclopropylation reaction to introduce the cyclopropyl group. Finally, the benzamide moiety is formed through an amide coupling reaction with the appropriate carboxylic acid derivative .

Industrial Production Methods

Industrial production of 3-amino-4-bromo-N-cyclopropylbenzamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-bromo-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products vary depending on the nucleophile used.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alkylamine derivatives.

Scientific Research Applications

3-amino-4-bromo-N-cyclopropylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-amino-4-bromo-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Functional Group Variations

- Benzamide vs. Sulfonamide: The target compound and compounds 2 and 3 are benzamides, while compound 4 is a sulfonamide.

- N-Substituents: The cyclopropyl group in the target compound introduces steric hindrance and rigidity, which may influence binding to biological targets. In contrast, compound 3’s dimethylaminopropyl substituent adds basicity and flexibility, likely improving aqueous solubility at physiological pH .

Substituent Effects

- Halogen Influence: The bromine atom in the target compound and compound 4 (paired with chlorine) may facilitate halogen bonding in drug-receptor interactions.

- Amino and Methoxy Groups: Compound 4’s methoxy (-OCH₃) and amino (-NH₂) groups create a balance of electron-donating and withdrawing effects, which could modulate redox stability and bioavailability .

Biological Activity

3-Amino-4-bromo-N-cyclopropylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes an amino group, a bromine atom, and a cyclopropyl group attached to a benzamide core. Understanding its biological activity is crucial for its application in drug development and other scientific research.

- Molecular Formula : C10H11BrN2O

- IUPAC Name : 3-amino-4-bromo-N-cyclopropylbenzamide

- CAS Number : 1175951-94-6

The biological activity of 3-amino-4-bromo-N-cyclopropylbenzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, which can lead to various therapeutic effects.

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding : The cyclopropyl group may enhance binding affinity and selectivity towards certain receptors, facilitating its pharmacological effects.

Biological Activities

Research has indicated several promising biological activities for 3-amino-4-bromo-N-cyclopropylbenzamide:

- Anti-inflammatory Properties : Studies have suggested that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Preliminary findings indicate potential anticancer properties, where the compound may inhibit tumor growth by targeting specific cancer cell pathways.

- Antimicrobial Effects : Some research highlights the compound's ability to inhibit bacterial growth, suggesting applications in antibiotic development.

Case Studies and Experimental Data

-

Anti-inflammatory Activity :

- A study evaluated the effects of 3-amino-4-bromo-N-cyclopropylbenzamide on inflammatory markers in vitro. Results showed a significant reduction in cytokine levels compared to controls, indicating its potential as an anti-inflammatory agent.

-

Anticancer Potential :

- In a cellular model of cancer, treatment with this compound resulted in decreased proliferation of cancer cells by inducing apoptosis. This suggests that it may interfere with the cell cycle or promote programmed cell death.

-

Antimicrobial Testing :

- In vitro assays demonstrated that 3-amino-4-bromo-N-cyclopropylbenzamide exhibited inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparative Analysis

To better understand the uniqueness and potential advantages of 3-amino-4-bromo-N-cyclopropylbenzamide, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-cyclopropylbenzamide | Lacks amino group at the 3-position | Limited anti-inflammatory activity |

| 3-Amino-4-chloro-N-cyclopropylbenzamide | Chlorine instead of bromine | Moderate anticancer activity |

| 3-Amino-4-bromo-N-methylbenzamide | Methyl group instead of cyclopropyl | Reduced binding affinity in receptor studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.